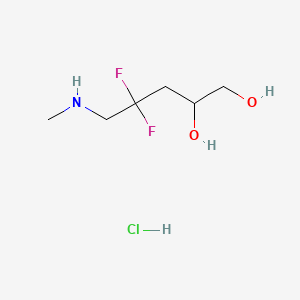
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H14ClF2NO2 and a molecular weight of 205.63 g/mol . This compound is characterized by the presence of fluorine atoms, a methylamino group, and a diol structure, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Fluorination: Introduction of fluorine atoms into the pentane backbone.
Amination: Incorporation of the methylamino group.
Diol Formation: Introduction of hydroxyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would regenerate the diol structure.
Aplicaciones Científicas De Investigación
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms may enhance its binding affinity and specificity, while the diol structure allows for hydrogen bonding interactions. These properties enable the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Difluoro-5-(ethylamino)pentane-1,2-diol hydrochloride
- 4,4-Difluoro-5-(propylamino)pentane-1,2-diol hydrochloride
Uniqueness
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
2913279-24-8 |
|---|---|
Fórmula molecular |
C6H14ClF2NO2 |
Peso molecular |
205.63 g/mol |
Nombre IUPAC |
4,4-difluoro-5-(methylamino)pentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13F2NO2.ClH/c1-9-4-6(7,8)2-5(11)3-10;/h5,9-11H,2-4H2,1H3;1H |
Clave InChI |
LEDGMGNXZQGGRS-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CC(CO)O)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
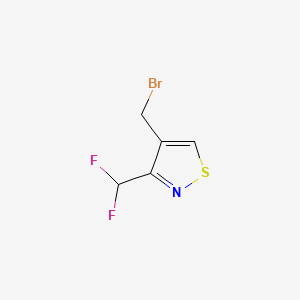
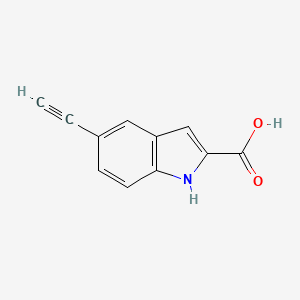
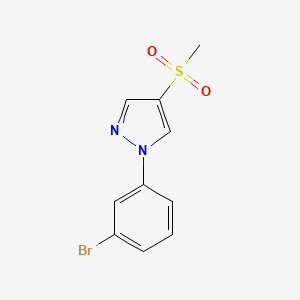
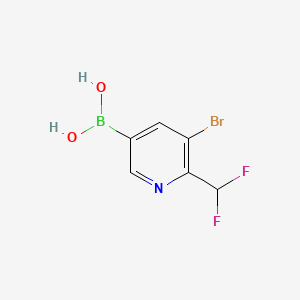
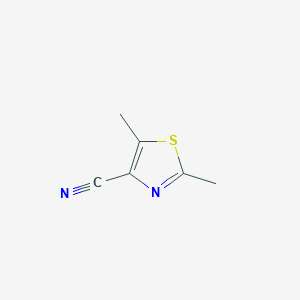
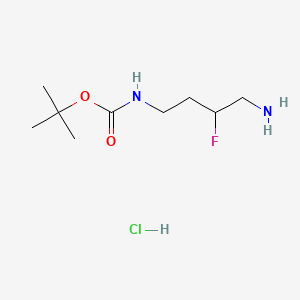
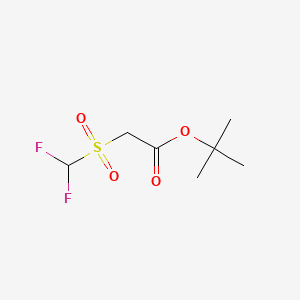
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
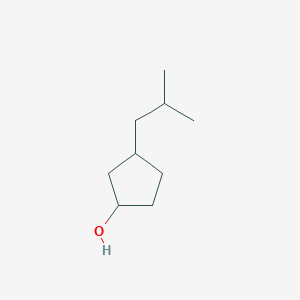
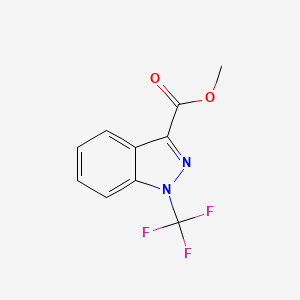
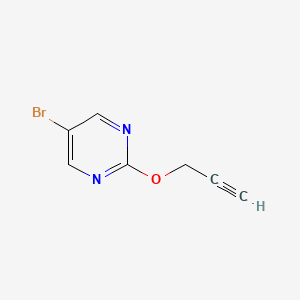
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
